1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol
Overview
Description
1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol, also known as chloro-2-hydroxybenzylazetidin-3-ol, is a synthetic compound that has been used for a variety of scientific applications, including as a reagent in organic synthesis and as an intermediate in drug development. It is a colorless crystalline solid with a molecular weight of 239.62 g/mol and a melting point of 182-184 °C. Chloro-2-hydroxybenzylazetidin-3-ol has become increasingly popular in the scientific community due to its high solubility in water and its ability to form stable complexes with other compounds.
Scientific Research Applications
Chemical Synthesis and Transformations
1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol and related compounds have been used extensively in chemical synthesis. For instance, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, which are structurally related to this compound, have been transformed into 3-aryl-2-(ethylamino)propan-1-ols. This transformation involves intermediate formations such as 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, likely through N-spiro bis-aziridinium intermediates (Mollet, D’hooghe, & de Kimpe, 2011). Additionally, the optimized synthesis of 1-benzylazetidin-3-ol, a compound closely related to this compound, has been emphasized due to its industrial importance as an intermediate for substituted azetidine (Reddy et al., 2011).
Antimicrobial Properties
Some derivatives of azetidinones, which include compounds similar to this compound, have shown promising antimicrobial activities. For example, azetidinone derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one displayed significant antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Similarly, other azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial potential, indicating the broad application of this class of compounds in developing new antibacterial and antifungal agents (Shah & Patel, 2012).
Pharmaceutical Research
The structure and reactivity of this compound and its analogs make them valuable in pharmaceutical research. For instance, the reactivity of N-(omega-haloalkyl)-beta-lactams, a category that includes azetidin-2-ones, with lithium aluminium hydride has been studied, revealing novel synthetic pathways for producing aziridines and amino alcohols, which are important in medicinal chemistry (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Advanced Drug Design
Compounds related to this compound are instrumental in advanced drug design. For example, azetidin-2-one derivatives containing pyrazoline have been synthesized for potential use as antimicrobial agents, demonstrating the role of azetidin-2-one scaffolds in drug discovery (Shailesh, Pankaj, & Patel, 2012).
properties
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-1-2-10(14)7(3-8)4-12-5-9(13)6-12/h1-3,9,13-14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRRMQJJPJMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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